

# An In-depth Technical Guide to the Chemical Structure of Eurocidin E

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## Compound of Interest

Compound Name: *Eurocidin E*

Cat. No.: *B15581093*

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## Introduction

**Eurocidin E** is a member of the eurocidin complex, a group of pentaene macrolide antibiotics produced by *Streptomyces eurocidicus*.<sup>[1][2]</sup> While information specifically detailing the chemical structure and properties of **Eurocidin E** is limited in publicly accessible literature, this guide provides a comprehensive overview based on available data and analysis of closely related compounds within the same structural class. Macrolide antibiotics are a significant class of natural products known for their complex structures and diverse biological activities.<sup>[3][4]</sup> They are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.<sup>[4]</sup>

This document synthesizes the known information about **Eurocidin E** and the broader eurocidin family, offering insights into its chemical structure, physicochemical properties, and the analytical methodologies typically employed for the structural elucidation of such complex molecules.

## Chemical Structure of Eurocidin E

**Eurocidin E** is classified as a macrolide antibiotic.<sup>[1]</sup> The fundamental structure of these compounds consists of a large lactone ring, a ketone group, and a glycosidically linked amino sugar.<sup>[4]</sup> The IUPAC name for **Eurocidin E** is (15Z,17Z,19Z,21E,23Z)-25-[(2R,3S,4S,5S,6R)-4-

amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid.[1]

The molecular formula for **Eurocidin E** is C<sub>40</sub>H<sub>61</sub>NO<sub>14</sub>. [1][2] It is closely related to other members of the eurocidin complex, such as Eurocidin D, which has a molecular formula of C<sub>40</sub>H<sub>61</sub>NO<sub>15</sub>. [5] The structural difference likely lies in the degree of oxidation or substitution on the macrolide ring.

## Physicochemical Properties

A summary of the key physicochemical properties of **Eurocidin E** and the closely related Eurocidin D is presented in the table below for comparative analysis.

Property	Eurocidin E	Eurocidin D
Molecular Formula	C <sub>40</sub> H <sub>61</sub> NO <sub>14</sub> [1][2]	C <sub>40</sub> H <sub>61</sub> NO <sub>15</sub> [5]
Molecular Weight	779.9 g/mol [1]	795.9 g/mol [5]
Exact Mass	779.40920562 Da[1]	795.40412024 Da[5]
IUPAC Name	(15Z,17Z,19Z,21E,23Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid[1]	(15E,17Z,19Z,21Z,23E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid[5]
Appearance	Light Yellow Flake Crystal[2]	Not specified
Melting Point	138-139°C (dec.)[2]	Not specified

## Experimental Protocols for Structural Elucidation

The determination of the chemical structure of complex natural products like **Eurocidin E** involves a multi-step process encompassing isolation, purification, and spectroscopic analysis.

While specific experimental details for **Eurocidin E** are not extensively published, a general workflow can be outlined based on standard practices for macrolide antibiotics.[6][7][8]

## Isolation and Purification

- **Fermentation:** The producing organism, *Streptomyces eurocidicus*, is cultured in a suitable nutrient medium under controlled conditions to promote the production of the eurocidin complex.[2]
- **Extraction:** The fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to isolate the crude antibiotic mixture.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to separate the individual components of the eurocidin complex. These methods may include:
  - **Thin-Layer Chromatography (TLC):** Used for preliminary analysis and monitoring of the separation process.[9]
  - **Column Chromatography:** Employing stationary phases like silica gel or alumina for initial fractionation.
  - **High-Performance Liquid Chromatography (HPLC):** A high-resolution technique for the final purification of individual eurocidins, such as **Eurocidin E**. [9]

## Spectroscopic Analysis for Structure Determination

Once a pure sample of **Eurocidin E** is obtained, its chemical structure is elucidated using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** Provides information about the molecular weight and elemental composition of the molecule.[3] High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.[6] Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and provide clues about its substructures.[3]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** This is the most powerful technique for determining the complete three-dimensional structure of organic molecules.[10][11] A suite of

1D and 2D NMR experiments are employed:

- 1D NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ): Provides information about the number and types of protons and carbons in the molecule.
- 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms, allowing for the assembly of the molecular framework.[\[8\]](#)
- Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyls, carbonyls, and amines.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the conjugated system within the molecule, which is characteristic of polyene macrolides.

## Stereochemistry Determination

The final step in structure elucidation is to determine the absolute stereochemistry of the chiral centers within the molecule. This can be achieved through:

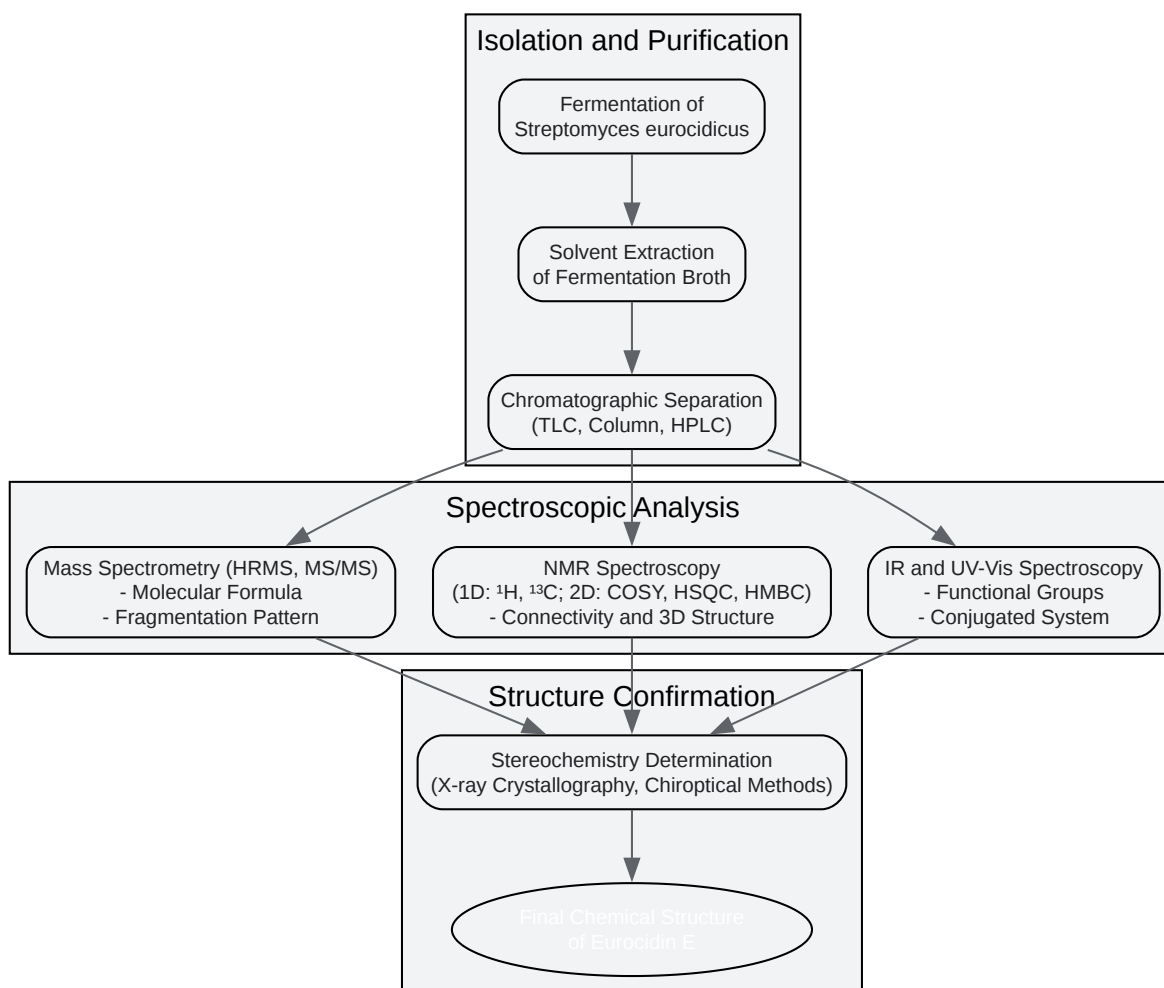
- X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[\[10\]](#)
- Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can be used to infer the stereochemistry by comparing experimental data with that of known compounds or theoretical calculations.
- Chemical Degradation and Synthesis: In some cases, the molecule may be chemically degraded into smaller, known fragments whose stereochemistry can be determined more easily. Alternatively, the total synthesis of a proposed structure can confirm its correctness.

## Visualizations

### Logical Workflow for Structure Elucidation of Eurocidin E

The following diagram illustrates the logical workflow for the isolation and structural elucidation of a novel macrolide antibiotic like **Eurocidin E**.

## Workflow for the Isolation and Structural Elucidation of Eurocidin E



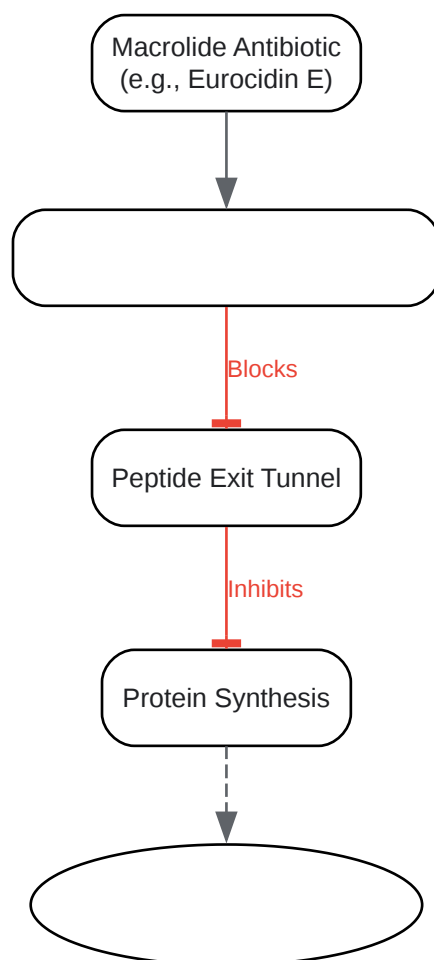
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Caption: A flowchart detailing the experimental workflow for isolating and determining the chemical structure of **Eurocidin E**.

## Signaling Pathway for Macrolide Antibiotic Action (General)

While the specific molecular targets of **Eurocidin E** are not well-documented, macrolide antibiotics generally exert their antimicrobial effects by inhibiting protein synthesis in bacteria. The diagram below illustrates this general mechanism of action.

### General Mechanism of Action for Macrolide Antibiotics



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